molecular formula C10H11NO2S B11960205 S-(4-acetamidophenyl) ethanethioate CAS No. 946-94-1

S-(4-acetamidophenyl) ethanethioate

Cat. No.: B11960205
CAS No.: 946-94-1
M. Wt: 209.27 g/mol
InChI Key: DLMPBGQWSCETHR-UHFFFAOYSA-N
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Description

S-(4-acetamidophenyl) ethanethioate: is an organic compound with the molecular formula C10H11NO2S It is a thioester derivative of acetamidophenol, characterized by the presence of an acetamido group and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-acetamidophenyl) ethanethioate typically involves the acylation of 4-acetamidophenol with ethanethioic acid. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. One common method involves the use of acetic anhydride and a base such as pyridine to facilitate the acylation reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: S-(4-acetamidophenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(4-acetamidophenyl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biochemical pathways and mechanisms .

Medicine: Its structural features allow for the modification of its pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of S-(4-acetamidophenyl) ethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It is known to interact with thiol-containing enzymes, leading to the formation of covalent bonds and subsequent modulation of enzyme activity . The pathways involved in its mechanism of action include the inhibition of cyclooxygenase enzymes and the activation of transient receptor potential vanilloid 1 (TRPV1) receptors .

Comparison with Similar Compounds

Uniqueness: S-(4-acetamidophenyl) ethanethioate is unique due to its combination of an acetamido group and a thioester linkage. This structural feature imparts distinct reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from other similar compounds .

Properties

CAS No.

946-94-1

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

S-(4-acetamidophenyl) ethanethioate

InChI

InChI=1S/C10H11NO2S/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)

InChI Key

DLMPBGQWSCETHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC(=O)C

Origin of Product

United States

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